Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate
Overview
Description
Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate is an organic compound with the molecular formula C13H20O4 and a molecular weight of 240.3 g/mol . It is known for its unique structure, which includes a cyclohexane ring substituted with an ethoxy-oxoethylidene group and an ethyl ester group. This compound is used in various chemical and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanecarboxylic acid with ethyl oxalyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then treated with ethanol to yield the final product. The reaction conditions usually require a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and stability compared to similar compounds. Its cyclohexane ring and ethoxy-oxoethylidene group make it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-3-16-12(14)9-10-5-7-11(8-6-10)13(15)17-4-2/h9,11H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSDJLRZFSIZFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCC(CC1)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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